Pentaerythritol

Catalog No.
S597030
CAS No.
115-77-5
M.F
C5H12O4
C(CH2OH)4
M. Wt
136.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentaerythritol

CAS Number

115-77-5

Product Name

Pentaerythritol

IUPAC Name

2,2-bis(hydroxymethyl)propane-1,3-diol

Molecular Formula

C5H12O4
C(CH2OH)4

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C5H12O4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2

InChI Key

WXZMFSXDPGVJKK-UHFFFAOYSA-N

SMILES

C(C(CO)(CO)CO)O

Solubility

6 % at 59 °F (NIOSH, 2024)
Insoluble in ethyl ether, benzene
Soluble in ethanol, glycerol, ethylene glycol, formamide. Insoluble in acetone, benzene, paraffin, ether, carbon tetrachloride
1 gram dissolves in 18 mL water at 15 °C
Slightly soluble in alcohol; insoluble in benzene, ether, carbon tetrachloride and petroleum ether
In water, 72,300 mg/L at 25 °C
Solubility in water, g/100ml at 25 °C: 2.5
(59 °F): 6%

Synonyms

2,2-Bis(hydroxymethyl)-1,3-propanediol; Auxinutril; CP 500G; Charmor PM; Charmor PM 15; Charmor PM 40; Flammex DPE; Hercules P 6; Maxinutril; Metab-Auxil; Microlon 93; Monopentaerythritol; Monopentek; NSC 8100; Neulizer P; P 100; P 100 (Alcohol); PE

Canonical SMILES

C(C(CO)(CO)CO)O

Pentaerythritol is a white, odorless crystalline compound with the chemical formula C(CH₂OH)₄. It is classified as a tetraol due to its four hydroxyl groups, making it highly reactive in various chemical processes. Pentaerythritol is soluble in water and slightly soluble in alcohols, while being insoluble in most hydrocarbons. The compound is primarily produced through the reaction of formaldehyde and acetaldehyde in the presence of an alkaline catalyst, such as sodium or calcium hydroxide. The initial step involves the formation of pentaerythrose through a series of aldol reactions, followed by a crossed Cannizzaro reaction to yield pentaerythritol .

Organic Chemistry and Medicinal Chemistry:

  • Versatile Substrate: Pentaerythritol serves as a valuable building block in organic synthesis due to its polyfunctional character (four hydroxyl groups). This allows the creation of complex, multifunctional molecules with potential applications in pharmaceuticals and other fields National Institutes of Health, [PubMed: ].
  • Multicomponent Reactions (MCRs): Research explores utilizing pentaerythritol in MCRs, which involve combining multiple starting materials in a single step to create complex molecules efficiently. This approach holds promise for discovering new drugs and functional materials National Institutes of Health, [PubMed: ].

Gene Delivery:

  • Cationic Liposome Development: Pentaerythritol plays a role in developing cationic liposomes, tiny spheres used to deliver genetic material (e.g., DNA) into cells. Its specific chemical structure influences the efficiency and safety of this delivery process National Institutes of Health, [PubMed: ].

Toxicity Studies:

  • Carcinogenicity Evaluation: Studies have investigated the potential carcinogenicity of pentaerythritol derivatives, particularly triacrylate forms, due to concerns within the acrylate class [National Institutes of Health, ].

  • Aldol Condensation: The synthesis begins with three sequential aldol reactions leading to pentaerythrose.
  • Crossed Cannizzaro Reaction: This step involves the reduction of pentaerythrose using formaldehyde, yielding pentaerythritol .
  • Esterification: Pentaerythritol can react with various acids to form esters, which are utilized in applications like coatings and plastics .
  • Nitration: When treated with concentrated nitric acid, pentaerythritol can form pentaerythritol tetranitrate, a powerful explosive compound .

The primary synthesis method for pentaerythritol involves:

  • Aldol Reactions: Reacting four moles of formaldehyde with one mole of acetaldehyde to form an intermediate compound.
  • Crossed Cannizzaro Reaction: Reducing the intermediate with formaldehyde under alkaline conditions to produce pentaerythritol .

Alternative methods may include variations in reaction conditions or catalysts to optimize yield and purity.

Pentaerythritol has a wide range of industrial applications:

  • Alkyd Resins: Used as a key ingredient in paints and coatings due to its ability to enhance durability and gloss .
  • Plasticizers: Its esters are employed in plastic formulations to improve flexibility and processability.
  • Explosives: Pentaerythritol tetranitrate is utilized in military and industrial explosives due to its high energy release upon detonation .
  • Stabilizers for Polyvinyl Chloride: Pentaerythritol derivatives serve as stabilizers that enhance thermal stability in polyvinyl chloride applications .

Studies on pentaerythritol focus primarily on its chemical interactions rather than biological interactions. The compound's ability to form esters allows it to interact with various acids and bases, leading to applications in resin production and plastic formulations. Research also explores the catalytic properties of pentaerythritol derivatives in organic synthesis, highlighting their role as green catalysts in various chemical transformations

Pentaerythritol shares structural similarities with several other polyols and compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureKey FeaturesUnique Aspects
ErythritolC₄H₁₀O₄A four-carbon sugar alcoholLower molecular weight than pentaerythritol; used as a low-calorie sweetener.
SorbitolC₆H₁₄O₆A six-carbon sugar alcoholCommonly used as a sugar substitute; hygroscopic properties.
XylitolC₅H₁₂O₅A five-carbon sugar alcoholKnown for dental health benefits; promotes remineralization of teeth.
Glycerin (Glycerol)C₃H₈O₃A three-carbon polyalcoholWidely used in pharmaceuticals and cosmetics; has moisturizing properties.

Pentaerythritol's distinctive feature is its four hydroxyl groups, which confer unique reactivity compared to other similar compounds. This makes it particularly valuable in resin production and as a precursor for explosive materials.

Physical Description

Pentaerythritol is an odorless white solid. Sinks and mixes slowly with water. (USCG, 1999)
Liquid; Other Solid; Pellets or Large Crystals; Dry Powder
Colorless to white, crystalline, odorless powder. [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol.]; [NIOSH]
COLOURLESS-TO-WHITE ODOURLESS CRYSTALLINE POWDER.
Colorless to white, crystalline, odorless powder.
Colorless to white, crystalline, odorless powder. [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol.]

Color/Form

Ditetragonal crystals from dilute hydrochloric acid
White, crystalline powder
Colorless to white, crystalline powder [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol].

XLogP3

-2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

136.07355886 g/mol

Monoisotopic Mass

136.07355886 g/mol

Boiling Point

Sublimes (NIOSH, 2024)
Sublimes
BP: 276 °C at 30 mm Hg
at 4kPa: 276 °C

Flash Point

About 240 °C (open cup)
240 °C o.c.

Heavy Atom Count

9

Vapor Density

Relative vapor density (air = 1): 4.7

Density

1.39 at 77 °F (USCG, 1999) - Denser than water; will sink
1.399 at 25 °C/4 °C
Relative density (water = 1): 1.4
1.38

LogP

-1.69 (LogP)
log Kow = -1.69
-1.69

Odor

Odorless

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

502 °F (USCG, 1999)
258 °C
260 °C
500 °F (sublimes)
500 °F (Sublimes)

UNII

SU420W1S6N

Related CAS

54640-10-7

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 978 of 983 companies (only ~ 0.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

ATC Code

A - Alimentary tract and metabolism
A06 - Drugs for constipation
A06A - Drugs for constipation
A06AD - Osmotically acting laxatives
A06AD14 - Pentaerithrityl

Vapor Pressure

8e-08 mmHg (NIOSH, 2024)
Vapor pressure, Pa at 20 °C: 0.013
0.00000008 mmHg

Other CAS

115-77-5
88201-29-0

Absorption Distribution and Excretion

10 mg/kg (14)C-pentaerythrite, administered orally to 12 mice (females), was absorbed and excreted rapidly. Half of the administered dose left the gastrointestinal tract within 15 min and 68% of the dose appeared in the urine and feces after 4 hr. The compound detected was pentaerythrite.
In ... experiments with (14)carbon pentaerythritol, 69% of (14)carbon was excreted, probably as unchanged compound, in 24 hr urine and 23% in feces /after oral administration to dogs/. Blood levels were greatest after 1 hr.
Kinetics of urinary excretion of pentaerythritol were first order and apparently dose-independent ...
Feeding studies in human volunteers revealed that about 85% of pentaerythritol fed was eliminated unchanged in urine. Elimination was essentially complete in 30 hr.

Wikipedia

Pentaerythritol

Methods of Manufacturing

CHEMICAL PROFILE: Pentaerythritol. Commercial production is from formaldehyde and acetaldehyde.
CHEMICAL PROFILE: Pentaerythritol. The synthesis of pentaerythritol involves reacting four moles of formaldehyde and one mole of acetaldehyde in two differentiated steps. The first is an aldol condensation to give pentaerythritose. Then, the aldehyde obtained is subjected to a crossed Cannizzaro reaction, whereby one molecule of the pentaerythritose is reduced to pentaerythritol, which is then separated. The raw pentaerythritol is dissolved again and subjected to high temperature acid hydrolysis, then purified in an activated carbon bed, concentrated and crystallized.
Reaction of acetaldehyde with an excess of formaldehyde in an alkaline medium.[Lewis RJ Sr; Hawley's Condensed Chemical Dictionary 15th ed Wiley (2007)

General Manufacturing Information

Explosives Manufacturing
Plastics Product Manufacturing
Construction
Rubber Product Manufacturing
Paint and Coating Manufacturing
Adhesive Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Organic Chemical Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Printing Ink Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Plastics Material and Resin Manufacturing
1,3-Propanediol, 2,2-bis(hydroxymethyl)-: ACTIVE
Alkyl mercury compounds have been used as seed disinfectants and for fungicides. They have also been used in organic synthesis. /Mercury alkyl compounds/

Clinical Laboratory Methods

SENSITIVE ANALYSIS OF PENTAERYTHRITOL IN PLASMA DEVISED, BASED ON FORMATION OF ITS TETRA-P-METHOXYBENZOATE DERIV & HPLC EMPLOYING UV PHOTOMETRIC DETECTOR. METHOD PERMITS ANALYSIS IN PPM RANGE.

Stability Shelf Life

Stable in air

Dates

Modify: 2023-08-15

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